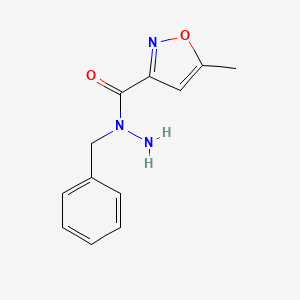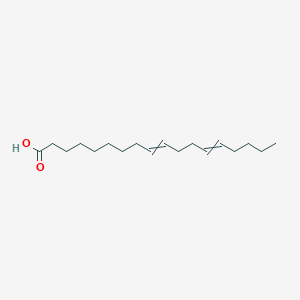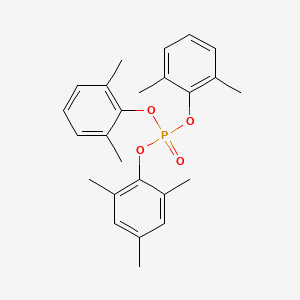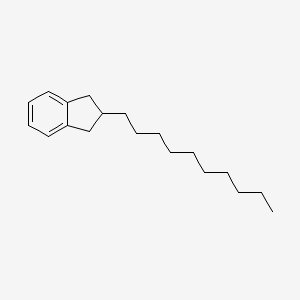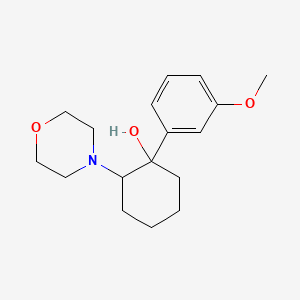
1-(m-Methoxyphenyl)-2-morpholinocyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(m-Methoxyphenyl)-2-morpholinocyclohexanol is a chemical compound characterized by the presence of a methoxyphenyl group attached to a morpholinocyclohexanol structure
Preparation Methods
The synthesis of 1-(m-Methoxyphenyl)-2-morpholinocyclohexanol typically involves the reaction of m-methoxyphenyl derivatives with morpholinocyclohexanol under specific conditions. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(m-Methoxyphenyl)-2-morpholinocyclohexanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(m-Methoxyphenyl)-2-morpholinocyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(m-Methoxyphenyl)-2-morpholinocyclohexanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, modulating their activity. For instance, its analgesic effects may be mediated through interactions with opioid receptors or other pain-related pathways .
Comparison with Similar Compounds
1-(m-Methoxyphenyl)-2-morpholinocyclohexanol can be compared with similar compounds such as:
2-Aminomethyl-1-(m-methoxyphenyl)cyclohexanol: This compound shares a similar structure but differs in the presence of an aminomethyl group instead of a morpholine ring.
1-(3-Methoxyphenyl)piperazine: Another related compound, which has a piperazine ring instead of a morpholinocyclohexanol structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
73806-56-1 |
|---|---|
Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-2-morpholin-4-ylcyclohexan-1-ol |
InChI |
InChI=1S/C17H25NO3/c1-20-15-6-4-5-14(13-15)17(19)8-3-2-7-16(17)18-9-11-21-12-10-18/h4-6,13,16,19H,2-3,7-12H2,1H3 |
InChI Key |
WLRVAMLHQPIKHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2N3CCOCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


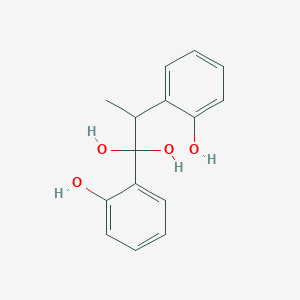
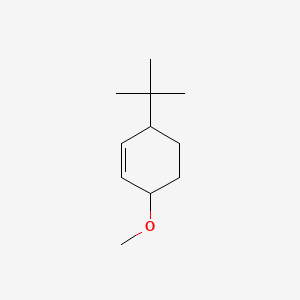
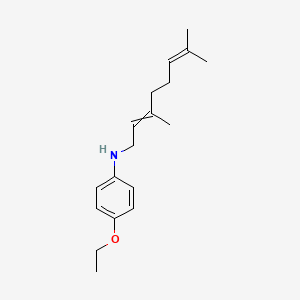
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)
